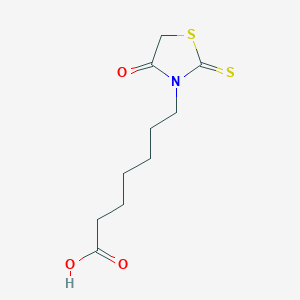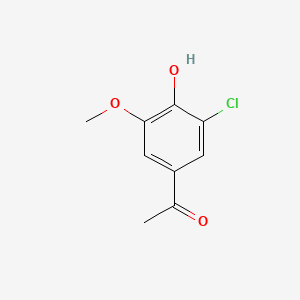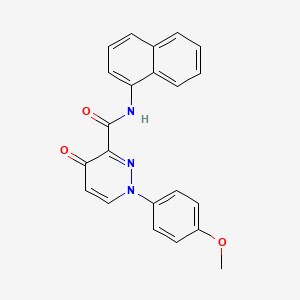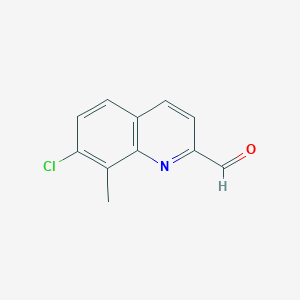![molecular formula C24H16Cl2O3 B12217861 (2Z)-2-(3,4-dichlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12217861.png)
(2Z)-2-(3,4-dichlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(3,4-dichlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one is a synthetic organic compound characterized by its complex molecular structure This compound features a benzofuran core substituted with a dichlorobenzylidene and a phenylprop-2-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3,4-dichlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dichlorobenzylidene Group: This step often involves the use of a Wittig reaction or a similar condensation reaction to introduce the dichlorobenzylidene moiety.
Attachment of the Phenylprop-2-en-1-yloxy Group: This can be accomplished through etherification reactions, where the phenylprop-2-en-1-ol is reacted with the benzofuran core under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3,4-dichlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzofuran derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzofuran core or the dichlorobenzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
(2Z)-2-(3,4-dichlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: It is used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2Z)-2-(3,4-dichlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(3,4-dichlorobenzylidene)-1-benzofuran-3(2H)-one: Lacks the phenylprop-2-en-1-yloxy group.
(2Z)-2-(3,4-dichlorobenzylidene)-6-methoxy-1-benzofuran-3(2H)-one: Contains a methoxy group instead of the phenylprop-2-en-1-yloxy group.
Uniqueness
The presence of both the dichlorobenzylidene and phenylprop-2-en-1-yloxy groups in (2Z)-2-(3,4-dichlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one contributes to its unique chemical properties and potential applications. This combination of functional groups may enhance its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C24H16Cl2O3 |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
(2Z)-2-[(3,4-dichlorophenyl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H16Cl2O3/c25-20-11-8-17(13-21(20)26)14-23-24(27)19-10-9-18(15-22(19)29-23)28-12-4-7-16-5-2-1-3-6-16/h1-11,13-15H,12H2/b7-4+,23-14- |
InChI Key |
VLENUEZRBPUGFF-PXVUUWQASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12217782.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B12217791.png)


![(4R,5R)-2-Isobutyl-4-(methoxymethyl)-1-[3-methoxy-4-(2-methyl-2-propanyl)benzoyl]-5-(1,3-thiazol-2-yl)-L-proline](/img/structure/B12217805.png)

![N-{3-[(4-phenylphthalazin-1-yl)oxy]phenyl}acetamide](/img/structure/B12217820.png)

![tert-butyl {[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B12217841.png)
![7-phenyl-4-(piperidin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B12217844.png)

![2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B12217863.png)
![2-Thiazolamine, 4-(2-methoxyphenyl)-N-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B12217868.png)
